2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-fluorophenol is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group and a 4-fluorophenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-fluorophenol typically involves the cyclocondensation of α,β-unsaturated carbonyl compounds with substituted phenylhydrazine. The reaction is catalyzed by vitamin B1 and proceeds under mild conditions, yielding the desired pyrazole derivative in good yields . The reaction conditions include:
Catalyst: Vitamin B1
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-fluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound to its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyrazole oxides
Reduction: Hydrazine derivatives
Substitution: Halogenated or nucleophilically substituted pyrazole derivatives
Scientific Research Applications
2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-fluorophenol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Biology: It is used in biological assays to study enzyme inhibition and receptor binding.
Industry: The compound is utilized in the synthesis of advanced materials and as a precursor for other bioactive molecules.
Mechanism of Action
The mechanism of action of 2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-fluorophenol involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to modulation of biochemical pathways . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole
- 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
Uniqueness
2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-fluorophenol is unique due to the presence of both a 4-chlorophenyl group and a 4-fluorophenol group, which confer distinct chemical and biological properties. The combination of these substituents enhances its potential as a versatile compound in various scientific applications.
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O/c16-10-3-1-9(2-4-10)13-8-14(19-18-13)12-7-11(17)5-6-15(12)20/h1-7,13,18,20H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNYGBZIPJELHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN=C1C2=C(C=CC(=C2)F)O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.